molecular formula C26H24Cl2N2O2S2 B441250 4-benzyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 328069-03-0

4-benzyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B441250
CAS No.: 328069-03-0
M. Wt: 531.5g/mol
InChI Key: BWLSOSSTHDYSFV-UHFFFAOYSA-N
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Description

3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a suitable thieno precursor and a pyrimidinone derivative.

    Introduction of the pyrano ring: This step involves the formation of the pyrano ring through a cyclization reaction, often using an appropriate dihydropyran derivative.

    Functionalization with benzyl and dichlorobenzyl groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one apart from similar compounds is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for specific applications in research and industry.

Properties

CAS No.

328069-03-0

Molecular Formula

C26H24Cl2N2O2S2

Molecular Weight

531.5g/mol

IUPAC Name

4-benzyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H24Cl2N2O2S2/c1-3-26(2)12-18-21(14-32-26)34-23-22(18)24(31)30(13-16-7-5-4-6-8-16)25(29-23)33-15-17-9-10-19(27)20(28)11-17/h4-11H,3,12-15H2,1-2H3

InChI Key

BWLSOSSTHDYSFV-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC5=CC=CC=C5)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC5=CC=CC=C5)C

Origin of Product

United States

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